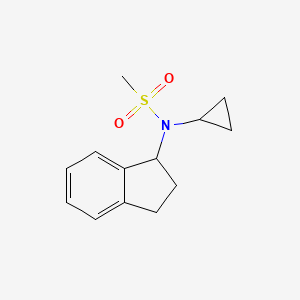![molecular formula C16H18N2O2 B7565964 4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B7565964.png)
4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one, also known as Bicuculline, is a potent antagonist of GABA-A receptors. GABA-A receptors are a type of neurotransmitter receptor in the brain that play a role in regulating anxiety, sleep, and seizures. Bicuculline is commonly used in research to study the effects of GABA-A receptor antagonists on the brain.
作用機序
4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one acts as a competitive antagonist of GABA-A receptors. It binds to the receptor site and prevents the binding of GABA, which is the natural ligand for the receptor. This results in the inhibition of the inhibitory effects of GABA, leading to increased neuronal activity.
Biochemical and Physiological Effects:
4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to have a number of biochemical and physiological effects. In animal studies, bicuculline has been shown to increase anxiety-like behavior and decrease sleep. It has also been shown to induce seizures in animals and humans.
実験室実験の利点と制限
4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one is a useful tool for studying the role of GABA-A receptors in the brain. Its ability to selectively block GABA-A receptors allows researchers to study the effects of GABA-A receptor antagonists without affecting other neurotransmitter systems. However, bicuculline has limitations as well. Its potency and selectivity for GABA-A receptors can vary depending on the experimental conditions, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on bicuculline. One area of interest is the role of GABA-A receptors in the development of the brain. 4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to affect the development of the brain in animal studies, and further research could shed light on the role of GABA-A receptors in human brain development. Another area of interest is the use of bicuculline as a potential treatment for anxiety and seizures. While bicuculline itself is not suitable for clinical use, its effects on GABA-A receptors could provide insights into the development of new treatments for these conditions.
合成法
4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one can be synthesized through several methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bischler-Napieralski reaction. The most commonly used method is the Pictet-Spengler reaction, which involves the condensation of tryptamine and a derivative of pyruvic acid.
科学的研究の応用
4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one has been extensively studied in scientific research for its effects on GABA-A receptors. It is commonly used as a tool to study the role of GABA-A receptors in anxiety, sleep, and seizures. 4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one has also been used to study the effects of GABA-A receptor antagonists on the development of the brain.
特性
IUPAC Name |
4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-15-9-18(14-4-2-1-3-13(14)17-15)16(20)12-8-10-5-6-11(12)7-10/h1-4,10-12H,5-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDXJHXQLVUSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[1-(2-methylpropyl)tetrazol-5-yl]sulfanylmethyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7565882.png)
![2-chloro-N-[2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]-4-nitrobenzamide](/img/structure/B7565892.png)
![1-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one](/img/structure/B7565900.png)

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(4-fluorophenyl)methyl]urea](/img/structure/B7565912.png)

![1-Benzyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]urea](/img/structure/B7565937.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(2-methoxyphenyl)methyl]urea](/img/structure/B7565943.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol](/img/structure/B7565948.png)

![N-cyclopropyl-2-[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7565953.png)

![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7565987.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(pyridin-3-ylmethyl)urea](/img/structure/B7565989.png)